molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9

4-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1281521
CAS RN: 69872-17-9
M. Wt: 197.03 g/mol
InChI Key: NZUWATDXQMWXMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves regioselective bromination, as described for thieno[2,3-b]pyridine, which yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield . Another synthesis route involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation to produce compounds like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . These methods demonstrate the complexity and multi-step nature of synthesizing brominated heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as 1H NMR, MS, and elemental analyses. Single-crystal X-ray structure determination is also used to elucidate the crystal structure, as seen in the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated to understand the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The brominated compounds synthesized in these studies are often used as intermediates for further chemical reactions. For example, 4-bromothieno[2,3-b]pyridine undergoes subsequent cross-coupling reactions with excellent yields, demonstrating its utility as a building block in drug discovery . The reactivity of these brominated compounds is crucial for their application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as bond lengths, bond angles, and molecular conformations, are analyzed using experimental techniques and computational methods like Density Functional Theory (DFT) . The antifungal activity of some of these compounds is also evaluated, indicating their potential therapeutic applications . Intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of the crystal structures .

Scientific Research Applications

Synthesis and Derivatives

4-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives are extensively used in synthetic organic chemistry. The compound has been utilized in the synthesis of various heterocyclic systems, such as pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives. These derivatives are significant in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, indicating their potential in medicinal chemistry and drug discovery (Baeza et al., 2010).

Chemical Properties and Reactions

Studies on the bromination of pyrrolopyridines, including 4-bromo-1H-pyrrolo[2,3-c]pyridine, have shown the formation of various bromo derivatives, which aligns with predictions based on frontier-electron density calculations (Paudler & Dunham, 1965). Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications.

Application in Material Science

In the field of materials science, 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential in creating new functional materials. For instance, functionalization studies have led to the development of compounds with applications towards agrochemicals and functional materials. Such derivatives have shown promise in creating multidentate agents and podant-type compounds, indicating their versatility in material science applications (Minakata et al., 1992).

Electronic Structure and Molecular Analysis

The electronic structure and molecular analysis of derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridine, which is structurally related to 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been a subject of study. These analyses include charge density distribution, molecular orbital studies, and evaluation of intermolecular interactions, providing a deeper understanding of their electronic properties, which is crucial for their potential applications in various fields (Hazra et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWATDXQMWXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500854
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

69872-17-9
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Sun, S Zhang, X Hu, J **, Z Li - Future medicinal chemistry, 2019 - Future Science
Aim: An urgent need for the development of antibiotics with novel structures and unexploited targets. Materials & methods: Racemic chuangxinmycin was obtained via a novel synthesis …
Number of citations: 7 www.future-science.com
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org
S Radix, F Hallé, Z Mahiout… - Helvetica Chimica …, 2022 - Wiley Online Library
The preparation of various 5‐ and 6‐azaindoles, heterocyclic structures that are frequently part of molecules in clinical development, and their monohydroxy analogues were described. …
Number of citations: 0 onlinelibrary.wiley.com
KM Foote, JWM Nissink, T McGuire, P Turner… - 2018 - ACS Publications
The kinase ataxia telangiectasia mutated and rad3 related (ATR) is a key regulator of the DNA-damage response and the apical kinase which orchestrates the cellular processes that …
Number of citations: 210 pubs.acs.org
BS Safina, S Baker, M Baumgardner… - Journal of medicinal …, 2012 - ACS Publications
PI3Kδ is a lipid kinase and a member of a larger family of enzymes, PI3K class IA(α, β, δ) and IB (γ), which catalyze the phosphorylation of PIP2 to PIP3. PI3Kδ is mainly expressed in …
Number of citations: 71 pubs.acs.org

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